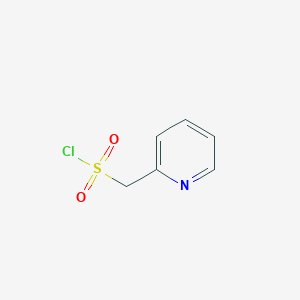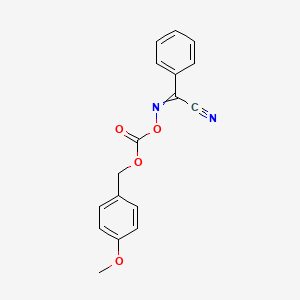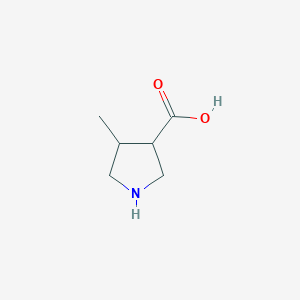
methyl N'-nitrocarbamimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N’-nitrocarbamimidate is a chemical compound with the molecular formula C₃H₇N₃O₃ and a molecular weight of 133.11 g/mol . . This compound is of interest due to its applications in various fields, including pharmaceuticals, agrochemicals, and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl N’-nitrocarbamimidate can be synthesized through several methods. One common approach involves the reaction of dimethyl carbonate with nitroarenes in the presence of a catalyst such as molybdenum hexacarbonyl (Mo(CO)₆) . The reaction typically occurs under mild conditions, with dimethyl carbonate acting as both the solvent and reagent. The choice of base, such as potassium phosphate (K₃PO₄) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can influence the yield and selectivity of the desired product .
Industrial Production Methods
Industrial production of methyl N’-nitrocarbamimidate often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl N’-nitrocarbamimidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitro group, leading to the formation of various substituted carbamates.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas (H₂) with a palladium catalyst, and oxidizing agents such as potassium permanganate (KMnO₄). Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted carbamates. These products have diverse applications in chemical synthesis and industrial processes .
Scientific Research Applications
Methyl N’-nitrocarbamimidate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl N’-nitrocarbamimidate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. It may also interact with nucleophiles, leading to the formation of stable adducts . The exact pathways and molecular targets are still under investigation, but its reactivity with various functional groups makes it a versatile compound in chemical research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl N’-nitrocarbamimidate include:
N-methyl-N’-nitroguanidine: Another nitro-containing compound with similar reactivity.
N-methyl-N’-nitrocarbamate: Shares structural similarities and undergoes similar chemical reactions.
N-methyl-N’-nitrothiourea: Contains a sulfur atom, leading to different reactivity and applications.
Uniqueness
Methyl N’-nitrocarbamimidate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions.
Properties
CAS No. |
57538-27-9 |
|---|---|
Molecular Formula |
C2H5N3O3 |
Molecular Weight |
119.08 g/mol |
IUPAC Name |
methyl N'-nitrocarbamimidate |
InChI |
InChI=1S/C2H5N3O3/c1-8-2(3)4-5(6)7/h1H3,(H2,3,4) |
InChI Key |
GLIKYKRDYKKEBJ-UHFFFAOYSA-N |
SMILES |
COC(=N[N+](=O)[O-])N |
Isomeric SMILES |
CO/C(=N/[N+](=O)[O-])/N |
Canonical SMILES |
COC(=N[N+](=O)[O-])N |
Key on ui other cas no. |
57538-27-9 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![benzyl N-[N-phenylmethoxycarbonyl-N'-(trifluoromethylsulfonyl)carbamimidoyl]carbamate](/img/structure/B1598953.png)



